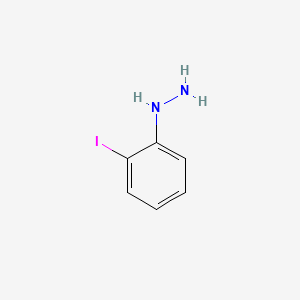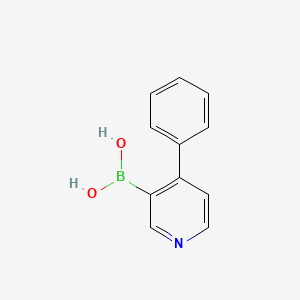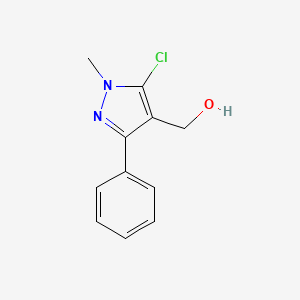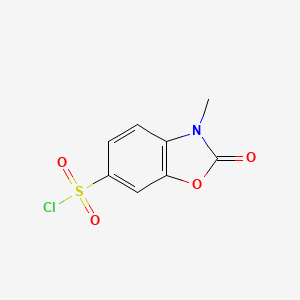
(2-Yodofenil)hidracina
Descripción general
Descripción
(2-Iodophenyl)hydrazine is an organic compound with the molecular formula C6H7IN2. It consists of a phenyl ring substituted with an iodine atom at the second position and a hydrazine group attached to the same ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of Phenylhydrazine: One common synthetic route involves the bromination of phenylhydrazine followed by iodination. The reaction typically requires a brominating agent such as bromine (Br2) and an iodinating agent like iodine (I2) in the presence of a suitable solvent.
Direct Iodination: Another method involves the direct iodination of phenylhydrazine using iodine in the presence of an oxidizing agent like nitric acid (HNO3).
Industrial Production Methods: The industrial production of (2-Iodophenyl)hydrazine often involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: (2-Iodophenyl)hydrazine can undergo oxidation reactions to form various oxidized products, such as (2-iodophenyl)hydrazine oxide.
Reduction: Reduction reactions can convert (2-Iodophenyl)hydrazine to its corresponding hydrazine derivatives.
Substitution: Substitution reactions involving the iodine atom can lead to the formation of different iodinated phenylhydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Iodine (I2) and various halogenating agents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: (2-Iodophenyl)hydrazine oxide, iodophenylhydrazine dioxide.
Reduction Products: Hydrazine derivatives, such as (2-iodophenyl)hydrazine hydride.
Substitution Products: Various iodinated phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Iodophenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
(2-Iodophenyl)hydrazine is a variant of hydrazine compounds . Hydrazine compounds are known to interact with carbonyl compounds, specifically aldehydes and ketones, in a process known as the Wolff–Kishner reaction . This reaction is a useful and general method for converting an aldehyde or ketone into an alkane . Therefore, the primary targets of (2-Iodophenyl)hydrazine are likely to be carbonyl compounds.
Mode of Action
The mode of action of (2-Iodophenyl)hydrazine involves its interaction with its targets through a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form a hydrazone anion . This process is part of the Wolff–Kishner reaction, which results in the conversion of a carbonyl compound to an alkane .
Biochemical Pathways
The biochemical pathway affected by (2-Iodophenyl)hydrazine is the Wolff–Kishner reduction pathway . This pathway involves the conversion of carbonyl compounds, specifically aldehydes and ketones, into alkanes . The downstream effects of this pathway would be the reduction of carbonyl compounds in the system.
Pharmacokinetics
It is known that the majority of hydrazine clearance is extrahepatic This suggests that (2-Iodophenyl)hydrazine might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular result of the action of (2-Iodophenyl)hydrazine is the conversion of carbonyl compounds into alkanes . This can have various cellular effects depending on the specific carbonyl compounds involved and the biological context.
Action Environment
The action of (2-Iodophenyl)hydrazine can be influenced by various environmental factors. For instance, the Wolff–Kishner reaction, in which (2-Iodophenyl)hydrazine participates, requires the presence of a base, usually KOH, and heat . Therefore, the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Comparación Con Compuestos Similares
(2-Iodophenyl)hydrazine is compared with other similar compounds to highlight its uniqueness:
4-Iodophenylhydrazine: Similar structure but with iodine at the fourth position.
3-Iodophenylhydrazine: Similar structure but with iodine at the third position.
2-Bromophenylhydrazine: Similar structure but with bromine instead of iodine.
Each of these compounds has distinct chemical properties and applications, making (2-Iodophenyl)hydrazine unique in its reactivity and utility.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(2-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMKWMSHGAYLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362527 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50914-15-3 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)




![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)




